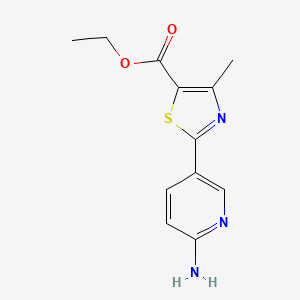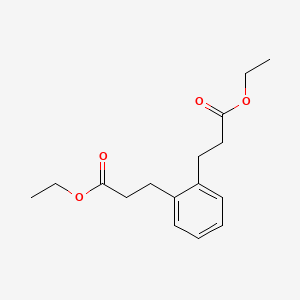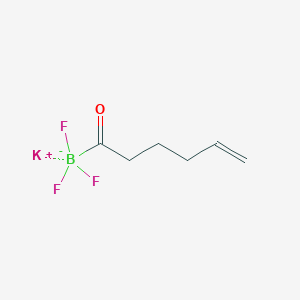
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, a thiazole ring, and an ester functional group, making it a versatile molecule for chemical modifications and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Pyridine Ring Introduction: The pyridine ring is introduced through a nucleophilic substitution reaction involving 2-amino-5-bromopyridine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products
Oxidation: Formation of Ethyl 2-(2-nitro-5-pyridyl)-4-methylthiazole-5-carboxylate.
Reduction: Reformation of this compound.
Substitution: Formation of Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxamide.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-amino-5-pyridyl)-4-methylthiazole-5-carboxamide: Similar structure but with an amide group instead of an ester.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-(2-amino-5-pyridyl)-4-ethylthiazole-5-carboxylate: Similar structure but with an ethyl group on the thiazole ring instead of a methyl group.
Propiedades
Fórmula molecular |
C12H13N3O2S |
|---|---|
Peso molecular |
263.32 g/mol |
Nombre IUPAC |
ethyl 2-(6-aminopyridin-3-yl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-7(2)15-11(18-10)8-4-5-9(13)14-6-8/h4-6H,3H2,1-2H3,(H2,13,14) |
Clave InChI |
CWRUODFZSADKPN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C2=CN=C(C=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)





![2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline](/img/structure/B11940834.png)




![1,3,6-Trimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11940871.png)
